An In-depth Technical Guide to 2-Fluoropropene (CAS Number: 1184-60-7)
An In-depth Technical Guide to 2-Fluoropropene (CAS Number: 1184-60-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoropropene (CAS No. 1184-60-7), a fluorinated alkene of significant interest in various scientific and industrial sectors. This document details its chemical and physical properties, spectroscopic data, synthesis, and reactivity. Furthermore, it explores its applications, particularly as a monomer in polymer synthesis and as a building block in the preparation of bioactive molecules and pharmaceutical intermediates. Safety and handling protocols are also discussed to ensure its proper use in a laboratory and industrial setting.
Chemical and Physical Properties
2-Fluoropropene, also known as isopropenyl fluoride, is a colorless, flammable gas with a faint, sweet odor at standard temperature and pressure.[1] The presence of the fluorine atom on the vinylic carbon significantly influences its electronic properties and reactivity compared to its non-fluorinated counterpart, propene.
Table 1: Physical and Chemical Properties of 2-Fluoropropene
| Property | Value | Reference |
| Molecular Formula | C₃H₅F | [1] |
| Molecular Weight | 60.07 g/mol | [1] |
| CAS Number | 1184-60-7 | [1] |
| Boiling Point | -24 °C | [1] |
| Density | 0.790 g/cm³ | [1] |
| Vapor Pressure | 4010 mmHg at 25 °C | [1] |
| Refractive Index | 1.3800 | [1] |
| Flash Point | Flammable Gas | [1] |
Spectroscopic Data
The structural elucidation of 2-Fluoropropene is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of 2-Fluoropropene are characterized by distinct chemical shifts and coupling constants due to the influence of the fluorine atom.
Table 2: ¹H NMR Spectral Data of 2-Fluoropropene
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| =CH₂ (Ha) | 4.133 | dddd | J(Ha, Hb) = -2.5, J(Ha, Hc) = -1.0, J(Ha, F) = 48.6 |
| =CH₂ (Hb) | 4.400 | dddd | J(Hb, Ha) = -2.5, J(Hb, Hc) = -0.4, J(Hb, F) = 16.6 |
| -CH₃ (Hc) | 1.847 | ddd | J(Hc, Ha) = -1.0, J(Hc, Hb) = -0.4, J(Hc, F) = 16.0 |
Solvent: CFCl₃. Reference: J. MOL. SPECTROSC. 13, 344 (1964).
Table 3: ¹³C NMR Spectral Data of 2-Fluoropropene (Predicted)
| Carbon | Chemical Shift (ppm) |
| C1 (=CH₂) | ~90 |
| C2 (=CF-) | ~160 |
| C3 (-CH₃) | ~15 |
Infrared (IR) Spectroscopy
The IR spectrum of 2-Fluoropropene exhibits characteristic absorption bands corresponding to the vibrations of its functional groups.
Table 4: Key IR Absorption Bands of 2-Fluoropropene
| Wavenumber (cm⁻¹) | Vibration Type |
| ~3100 | =C-H stretch |
| ~2950 | -C-H stretch (asymmetric) |
| ~2870 | -C-H stretch (symmetric) |
| ~1660 | C=C stretch |
| ~1260 | C-F stretch |
| ~900 | =CH₂ bend (out-of-plane) |
Note: Specific experimental IR peak assignments for 2-Fluoropropene require access to a documented spectrum. The values provided are typical for the respective functional groups.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of 2-Fluoropropene results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 60.
Table 5: Major Fragments in the Mass Spectrum of 2-Fluoropropene
| m/z | Proposed Fragment |
| 60 | [C₃H₅F]⁺ (Molecular Ion) |
| 59 | [C₃H₄F]⁺ |
| 45 | [C₂H₂F]⁺ |
| 41 | [C₃H₅]⁺ |
| 39 | [C₃H₃]⁺ |
Synthesis of 2-Fluoropropene
A common laboratory-scale synthesis of 2-Fluoropropene involves the dehydrofluorination of 2-fluoropropane. This elimination reaction is typically carried out using a strong base.
Experimental Protocol: Dehydrofluorination of 2-Fluoropropane
Objective: To synthesize 2-Fluoropropene via the elimination of hydrogen fluoride from 2-fluoropropane.
Materials:
-
2-Fluoropropane
-
Potassium hydroxide (KOH) or sodium amide (NaNH₂)
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A suitable high-boiling point solvent (e.g., mineral oil, polyethylene glycol)
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Inert gas (e.g., Nitrogen or Argon)
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Dry ice/acetone cold trap
Procedure:
-
A reaction flask equipped with a magnetic stirrer, a gas inlet, a thermometer, and a condenser connected to a cold trap is assembled and purged with an inert gas.
-
A suspension of a strong base, such as potassium hydroxide, in a high-boiling point solvent is prepared in the reaction flask.
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The mixture is heated to the desired reaction temperature (typically >100 °C).
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2-Fluoropropane gas is bubbled through the heated basic suspension.
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The gaseous product, 2-Fluoropropene, along with any unreacted starting material, passes through the condenser and is collected in the cold trap cooled with a dry ice/acetone bath (-78 °C).
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The collected condensate can be purified by fractional distillation to yield pure 2-Fluoropropene.
Note: This is a generalized procedure. Specific reaction conditions such as temperature, reaction time, and the choice of base and solvent should be optimized for the best yield and purity.
Reactivity and Applications
2-Fluoropropene is a versatile building block in organic synthesis due to the reactivity of its double bond and the influence of the fluorine substituent.
Polymerization
2-Fluoropropene can serve as a monomer in polymerization reactions to produce fluorinated polymers. These polymers are of interest for their unique properties, such as thermal stability, chemical resistance, and low surface energy.
Cycloaddition Reactions
The double bond of 2-Fluoropropene can participate in cycloaddition reactions, such as [2+2] and [4+2] cycloadditions, to form various cyclic and heterocyclic compounds. These reactions are valuable for the synthesis of complex molecules with potential biological activity.
Role in Pharmaceutical and Agrochemical Synthesis
The incorporation of fluorine into organic molecules is a common strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[2][3][4][5] 2-Fluoropropene serves as a precursor for the synthesis of various fluorinated building blocks and active pharmaceutical ingredients (APIs). While specific signaling pathways directly modulated by 2-Fluoropropene are not documented, its utility lies in the synthesis of molecules that target a wide range of biological pathways.
Visualizations
Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of 2-Fluoropropene.
General Reactivity Pathway
This diagram outlines the general reactivity of 2-Fluoropropene in key chemical transformations.
Safety and Handling
2-Fluoropropene is a flammable gas and should be handled with appropriate safety precautions in a well-ventilated area, preferably in a fume hood.[1] It is classified as a hazardous substance and requires careful handling to avoid inhalation and contact with skin and eyes.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when working with this compound. Cylinders of 2-Fluoropropene should be stored in a cool, dry, and well-ventilated area away from sources of ignition.
Conclusion
2-Fluoropropene is a valuable and versatile fluorinated building block with a range of applications in polymer chemistry and organic synthesis, including the preparation of compounds relevant to the pharmaceutical and agrochemical industries. This technical guide has summarized its key properties, spectroscopic data, a general synthesis protocol, and its reactivity. A thorough understanding of its characteristics and safe handling procedures is essential for its effective and responsible use in research and development.
References
- 1. Degradation mechanism of 2-fluoropropene by Cl atoms: experimental and theoretical products distribution studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers [mdpi.com]
- 4. scilit.com [scilit.com]
- 5. Fluorine in Pharmaceuticals: Looking Beyond Intuition | Semantic Scholar [semanticscholar.org]
